molecular formula C9H15NOSi B14324779 4-Methoxy-3-(trimethylsilyl)pyridine CAS No. 112266-45-2

4-Methoxy-3-(trimethylsilyl)pyridine

Cat. No.: B14324779
CAS No.: 112266-45-2
M. Wt: 181.31 g/mol
InChI Key: BBSPMHSTIJCZTA-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trimethylsilyl)pyridine (CAS: Not explicitly provided; molecular formula: C₉H₁₅NOSi, molar mass: 181.307 g/mol) is a pyridine derivative featuring a methoxy group at the 4-position and a trimethylsilyl (TMS) group at the 3-position. This compound is utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and functional materials due to the electron-donating methoxy group and the steric bulk of the TMS moiety, which influence reactivity and regioselectivity . Its structural uniqueness lies in the combination of a silyl-protecting group and a methoxy substituent, enabling applications in cross-coupling reactions and as a directing group in metal-catalyzed transformations.

Properties

CAS No.

112266-45-2

Molecular Formula

C9H15NOSi

Molecular Weight

181.31 g/mol

IUPAC Name

(4-methoxypyridin-3-yl)-trimethylsilane

InChI

InChI=1S/C9H15NOSi/c1-11-8-5-6-10-7-9(8)12(2,3)4/h5-7H,1-4H3

InChI Key

BBSPMHSTIJCZTA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(trimethylsilyl)pyridine can be achieved through several methods. One common approach involves the reaction of 4-methoxypyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of 4-Methoxy-3-(trimethylsilyl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(trimethylsilyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as halides and bases are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling: Palladium catalysts and boron reagents are typically employed.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Methoxy-3-(trimethylsilyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(trimethylsilyl)pyridine involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The methoxy group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares 4-Methoxy-3-(trimethylsilyl)pyridine with analogous compounds, emphasizing substituent positions, electronic properties, and applications:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
4-Methoxy-3-(trimethylsilyl)pyridine 4-OCH₃, 3-TMS C₉H₁₅NOSi 181.307 Cross-coupling precursor; steric hindrance
5-Methoxy-4-(trimethylsilyl)nicotinonitrile 5-OCH₃, 4-TMS, 3-CN C₁₀H₁₄N₂OSi 206.32 Nitrile group enhances electrophilicity
4-Methoxy-3-(triisopropylsilyl)pyridine 4-OCH₃, 3-Triisopropylsilyl C₁₅H₂₅NOSi 279.53 Increased steric bulk; medicinal chemistry
4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine 4-Oxadiazole, 3-OCH₃ C₁₃H₁₀N₄O₂ 266.25 Bioactive scaffold (antibacterial, anti-inflammatory)
4-Iodo-2-methoxy-3-[(methoxymethoxy)methyl]-6-TMS-pyridine 4-I, 2-OCH₃, 6-TMS C₁₃H₂₁IN₂O₃Si 408.30 Halogenation site for Suzuki-Miyaura reactions

Key Differences and Functional Implications

Steric and Electronic Modulation: The TMS group in 4-Methoxy-3-(trimethylsilyl)pyridine provides steric protection and electron donation, enhancing stability in acidic conditions compared to non-silylated analogs. In contrast, triisopropylsilyl (TIPS) in 4-Methoxy-3-(triisopropylsilyl)pyridine offers greater steric bulk, reducing reactivity in nucleophilic substitutions but improving selectivity in catalytic reactions . Nitrile-containing analogs (e.g., 5-Methoxy-4-(trimethylsilyl)nicotinonitrile) exhibit higher electrophilicity, making them suitable for cycloaddition reactions .

Biological Activity :

  • Compounds like 4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine demonstrate broad bioactivity due to the oxadiazole ring, which enhances binding to biological targets (e.g., enzymes, receptors) . The TMS group in the parent compound, however, is typically removed in vivo, limiting direct pharmacological use.

Synthetic Utility: The iodine substituent in 4-Iodo-2-methoxy-3-[(methoxymethoxy)methyl]-6-TMS-pyridine enables participation in halogen-exchange reactions, a feature absent in the parent compound . Methoxy positioning: The 4-methoxy group in the parent compound directs electrophilic substitution to the 2- and 6-positions, whereas 5-methoxy analogs (e.g., 5-Methoxy-4-TMS-nicotinonitrile) favor reactivity at the 3-position .

Stability and Reactivity

  • Thermal Stability : The TMS group in 4-Methoxy-3-(trimethylsilyl)pyridine decomposes at temperatures >200°C, limiting high-temperature applications. Triisopropylsilyl analogs exhibit higher thermal stability (~250°C) .
  • Acid Sensitivity : The TMS group is susceptible to cleavage under strongly acidic conditions (e.g., HCl/MeOH), whereas methoxy groups remain intact, enabling selective deprotection strategies .

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